2-naphthol AS BI-beta-D-glucuronide

Descripción general

Descripción

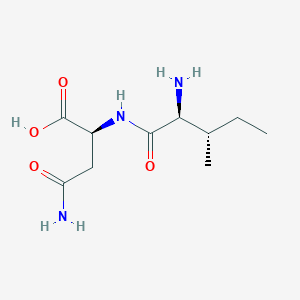

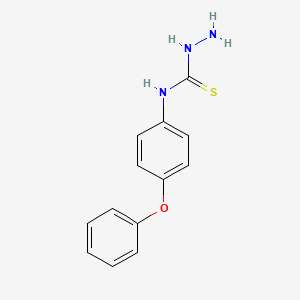

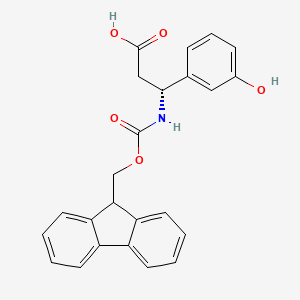

2-naphthol AS BI-beta-D-glucuronide is a β-D-glucosiduronic acid with a 6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl substituent at the anomeric position . It is a chromogenic compound, which means it is a colorless, endogenous or exogenous pigment precursor that may be transformed by biological mechanisms into colored compounds . It is used in biochemical assays and in diagnosis as indicators, particularly in the form of enzyme substrates .

Molecular Structure Analysis

The molecular formula of 2-naphthol AS BI-beta-D-glucuronide is C24H22BrNO9 . Its molecular weight is 548.34 g/mol . The InChI string representation of its structure isInChI=1S/C24H22BrNO9/c1-33-16-5-3-2-4-15(16)26-22(30)14-9-12-8-13(25)7-6-11(12)10-17(14)34-24-20(29)18(27)19(28)21(35-24)23(31)32/h2-10,18-21,24,27-29H,1H3,(H,26,30)(H,31,32)/t18-,19-,20+,21-,24+/m0/s1 .

Aplicaciones Científicas De Investigación

Application

2-Naphthol is an important starting material that has drawn great attention in various organic transformations because of its attributes, such as low cost, easy to handle and eco-friendliness . It has been used in the design and synthesis of privileged scaffolds like xanthenes, chromenes, oxazines, furans, naphthopyrans, etc .

Method of Application

The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions eventuated to several organic molecules with potent biological properties . Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .

Results

Heterocyclic compounds synthesized using 2-naphthol have shown a wide spectrum of biological activities such as antimalarial, antimicrobial, antitumor, anticancer, antidepressant, antiviral, antidiabetic, anti-inflammatory and anti-HIV . They also contribute in the field of material science, dyes and pigment science as well as agrochemistry .

Biochemistry

Application

2-naphthol AS BI-beta-D-glucuronide is used as a substrate for histochemical demonstration of β-glucuronidase . It is also a chromogenic compound, which are colourless, endogenous or exogenous pigment precursors that may be transformed by biological mechanisms into coloured compounds .

Method of Application

This compound is used in biochemical assays and in diagnosis as indicators, particularly in the form of enzyme substrates .

Results

The results of these assays can provide valuable information about the presence and activity of β-glucuronidase in a sample .

Gene-Directed Enzyme-Prodrug Therapy (GDEPT)

Application

2-naphthol AS BI-beta-D-glucuronide can be used in Gene-Directed Enzyme-Prodrug Therapy (GDEPT), a promising approach for cancer treatment . This therapy involves the delivery of a gene encoding a prodrug-activating enzyme to tumor cells, followed by administration of a non-toxic prodrug that is converted into a cytotoxic drug by the enzyme .

Method of Application

The human lysosomal enzyme β-glucuronidase has been used for GDEPT . This exoglycosidase removes terminal β-glucuronic acids from glycosaminoglycans and other glycoconjugates . The enzyme is highly specific for the glucuronyl residue but has little specificity for the conjugated aglycone . Therefore, different drugs could be developed as prodrugs .

Results

Elevated β-glucuronidase levels in tumor tissue have been reported, released from dying tumor cells and invading macrophages and neutrophils . β-Glucuronides of different drugs might be exploited for tumor-specific conversion by released endogenous enzymes .

Histochemical Demonstration in Tooth Development

Application

2-naphthol AS BI-beta-D-glucuronide is used as a substrate for histochemical demonstration of β-glucuronidase activity during sequential molar development in mice .

Method of Application

Using naphthol AS-BI β-D glucuronide as a substrate and diazotized pararosanilin as a coupling reagent, the distribution of β-glucuronidase was studied throughout mouse molar tooth development .

Results

A strongly positive reaction was observed in some of the cellular components of the stellate reticulum of the enamel organ, but also in certain cells of the subodontoblastic cell zone . A moderate reaction was noted in the distal cytoplasm of the odontoblasts particularly in the older ones which were found in the cuspal areas . A mild reaction was elicited in the stratum intermedium and a weak one in the ameloblasts and prospective dental pulp .

Friedel–Crafts Alkylation

Application

2-naphthol AS BI-beta-D-glucuronide can be used in Friedel–Crafts alkylation, a type of electrophilic aromatic substitution . This reaction is a method of introducing alkyl substituents into aromatic rings .

Method of Application

A catalytic, regioselective Friedel–Crafts alkylation of beta-naphthol with allylic alcohols has been developed . This procedure allows for selective a-alkylation of b-naphthol with a p-toluenesulfonic acid catalyst .

Results

This transformation demonstrated functionalized naphthol synthesis under mild reaction conditions with high product yields . The synthetic utility further proved the versatility of the allyl naphthol products .

Synthesis of Heterocycles

Application

2-naphthol AS BI-beta-D-glucuronide can be used in the synthesis of heterocycles . Heterocyclic compounds hold a prominent position in medicinal chemistry owing to their wide spectrum of biological activities .

Method of Application

The electron-rich aromatic framework of 2-naphthol with multiple reactive sites allows it to be utilized in several kinds of organic reactions eventuated to several organic molecules with potent biological properties . Multicomponent reaction approach has been tremendously utilized to explore the synthetic utility of 2-naphthol for the construction of diverse N/O-containing heterocyclic framework .

Results

Heterocyclic compounds synthesized using 2-naphthol have shown a wide spectrum of biological activities such as antimalarial, antimicrobial, antitumor, anticancer, antidepressant, antiviral, antidiabetic, anti-inflammatory and anti-HIV . They also contribute in the field of material science, dyes and pigment science as well as agrochemistry .

Safety And Hazards

The safety data sheet for 2-naphthol AS BI-beta-D-glucuronide recommends avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is advised to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental release, it is recommended to transfer the substance to a suitable container for disposal .

Relevant Papers While I was unable to find specific papers on 2-naphthol AS BI-beta-D-glucuronide, it is mentioned in various research contexts. For example, it has been used as a substrate for the histochemical demonstration of β-glucuronidase activity during sequential molar development in the Swiss albino mouse .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22BrNO9/c1-33-16-5-3-2-4-15(16)26-22(30)14-9-12-8-13(25)7-6-11(12)10-17(14)34-24-20(29)18(27)19(28)21(35-24)23(31)32/h2-10,18-21,24,27-29H,1H3,(H,26,30)(H,31,32)/t18-,19-,20+,21-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACOOAEDFQKSZTC-NABGWTBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22BrNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-naphthol AS BI-beta-D-glucuronide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine](/img/structure/B1587341.png)

![1,3,5,7,9,11,14-Heptaisobutyltricyclo[7.3.3.15,11]heptasiloxane-endo-3,7,14-triol](/img/structure/B1587359.png)

![Thiazolo[5,4-d]thiazole](/img/structure/B1587360.png)